6-(4-Methoxyphenyl)pyrazin-2-amine
Description
6-(4-Methoxyphenyl)pyrazin-2-amine (CAS: 1159815-68-5) is a pyrazine derivative substituted with a methoxy-bearing phenyl group at position 6 and an amine at position 2. Its molecular formula is $ \text{C}{11}\text{H}{11}\text{N}_3\text{O} $, with a molecular weight of 201.22 g/mol . The compound is synthesized via copper-catalyzed N-arylation of 2-aminopyrazine with 4-methoxyphenyl boronic acid, yielding 72% as a brown solid . It serves as a key intermediate in structure-activity relationship (SAR) studies for bone morphogenetic protein (BMP) inhibitors, where the 4-methoxyphenyl group is retained to optimize bioactivity .
Properties
IUPAC Name |
6-(4-methoxyphenyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-13-7-11(12)14-10/h2-7H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRUVGNVXHMDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671738 | |
| Record name | 6-(4-Methoxyphenyl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159815-68-5 | |
| Record name | 6-(4-Methoxyphenyl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)pyrazin-2-amine typically involves the condensation of 4-methoxyphenylmalonaldehyde with 1H-pyrazol-5-amine. This reaction is often carried out under mild conditions using a suitable solvent and a catalyst to facilitate the condensation process . The reaction can be followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often employing automated systems for precise control of reaction parameters. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Substitution Reactions
The amino group at the 2-position and electron-deficient pyrazine ring enable nucleophilic substitution:
Aromatic Substitution at the Pyrazine Ring
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C–N Coupling : Under microwave (MW) conditions, Pd(PPh₃)₂Cl₂ catalyzes Sonogashira cross-coupling with terminal alkynes to form ethynyl-substituted derivatives (e.g., 5a–j in Table 2 of ).
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Selective Amination : MW-assisted reactions with methylamine yield exclusive substitution at the 3-position under solvent-free conditions (e.g., 4a,b in Table 1 of ).
Table 1: Representative Substitution Reactions
Cross-Coupling Reactions
The pyrazine core participates in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups:
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Reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3 ) with aryl boronic acids under Pd catalysis yielded 4a–n (37–72% yields) .
Table 2: Suzuki Coupling Examples
| Boronic Acid | Product | Yield | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | 5-(4-Methoxyphenyl) analog | 68% | |
| 3-Thienyl | Thiophene-substituted | 54% |
Oxidation and Reduction
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Oxidation : Pyrazine derivatives undergo oxidation to pyrazine N-oxides using agents like H₂O₂ or KMnO₄, though specific data for this compound require further validation .
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Reduction : Limited evidence suggests sodium borohydride reduces pyrazine rings to piperazine analogs .
Stability and Reactivity Insights
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that 6-(4-Methoxyphenyl)pyrazin-2-amine exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to inhibit specific kinases involved in cancer cell proliferation and survival pathways. For instance, studies have demonstrated its effectiveness against A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
- Mechanism of Action : The compound interacts with molecular targets such as enzymes and receptors, inhibiting their activity and disrupting critical biochemical pathways associated with tumor growth .
2. Antimicrobial Properties
- This compound has shown potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. In vitro studies have indicated high antimycobacterial activity without significant cytotoxicity on normal cell lines .
3. Neuropharmacology
- The compound is being investigated for its implications in neuropharmacology due to its ability to interact with neurotransmitter receptors, suggesting potential applications in treating neurodegenerative diseases .
4. Materials Science
- In the field of materials science, this compound is utilized in the synthesis of organic nonlinear optical (NLO) materials. These materials are critical for developing advanced optical devices due to their unique electronic properties .
Case Studies
Case Study 1: Anticancer Evaluation
A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This highlights its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Antimicrobial Activity
In a comparative study assessing various pyrazine derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Mycobacterium tuberculosis H37Rv, showcasing its effectiveness as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines . The compound may also interact with cellular receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Modifications in Pyrazine Derivatives
The biological and physicochemical properties of pyrazine derivatives are highly sensitive to substituent position, electronic effects, and steric factors. Below is a comparative analysis of 6-(4-methoxyphenyl)pyrazin-2-amine and its analogues:
Substituent Electronic Effects and Photophysical Behavior
Methoxyphenyl groups are electron-donating, influencing conjugation and charge transfer:
- Compound 6l (quinazoline derivative with 6- and 8-(4-methoxyphenyl)): Reduced UV-Vis absorption intensity and emission due to disrupted π-electron conjugation .
- This compound : Methoxy group enhances solubility and may stabilize interactions in protein binding (e.g., BMP targets) .
Key Research Findings and Implications
Bioactivity: The 4-methoxyphenyl group enhances target selectivity in BMP and ICMT inhibitors .
Electron-Donating Effects :
- Methoxy groups reduce π-π* transition efficiency in photophysical studies but improve solubility for in vivo applications .
Synthetic Flexibility :
- Copper-catalyzed methods offer moderate yields, whereas Suzuki coupling enables diversification for SAR .
Biological Activity
6-(4-Methoxyphenyl)pyrazin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant case studies, alongside comprehensive data tables summarizing research findings.
Chemical Structure and Properties
This compound features a pyrazine ring substituted with a 4-methoxyphenyl group. Its molecular formula is CHNO, indicating the presence of nitrogen and oxygen atoms that may contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The compound has been studied for its potential as an inhibitor of specific kinases, which play critical roles in cancer biology. Notably, it may act by:
- Inhibiting Enzyme Activity : By binding to active sites on enzymes, it can modulate their catalytic activity.
- Influencing Cell Signaling Pathways : The compound has been shown to affect pathways related to inflammation and immune responses, potentially altering gene expression and cellular metabolism.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. It has been evaluated for its effects on various cancer cell lines, demonstrating significant antiproliferative activity.
Case Study: Apoptosis Induction
A study highlighted the compound's ability to induce apoptosis in cancer cells, with an effective concentration (EC) as low as 2 nM in certain assays . This suggests a potent potential for therapeutic applications in cancer treatment.
Anti-inflammatory Effects
In addition to its anticancer activity, the compound has shown promise in modulating inflammatory responses. It inhibits the activity of enzymes such as prostaglandin E2 synthase and inducible nitric oxide synthase, which are key mediators in inflammatory pathways.
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Research Findings
Recent studies have expanded the understanding of this compound's mechanisms and potential applications:
- Kinase Inhibition : The compound has been identified as a potent inhibitor of CSNK2A with improved selectivity over other kinases such as PIM3, demonstrating a significant potential for targeted cancer therapies .
- Antiproliferative Activity : In vitro studies have shown that it can effectively reduce cell viability in various cancer models, suggesting its utility in developing new anticancer agents .
- Transport and Distribution : Investigations into the pharmacokinetics reveal that the distribution within tissues is mediated by specific transporters, which could influence its therapeutic efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
